molecular formula C14H28O3 B13818232 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene CAS No. 41847-86-3

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene

Cat. No.: B13818232
CAS No.: 41847-86-3
M. Wt: 244.37 g/mol
InChI Key: NVDQZWFNNNAZNK-UHFFFAOYSA-N
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Description

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene is an organic compound with the molecular formula C14H28O3 It is a relatively complex molecule featuring a dimethoxyethoxy group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene typically involves the reaction of 2,2-dimethoxyethanol with an appropriate octene derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or other functionalized derivatives.

Scientific Research Applications

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethoxyethoxy)ethanamine: Shares the dimethoxyethoxy group but differs in the backbone structure.

    2,2-Dimethoxypropane: Similar in having dimethoxy groups but with a different overall structure.

    Isoindoline derivatives: Structurally different but may share some functional similarities.

Uniqueness

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

41847-86-3

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

8-(2,2-dimethoxyethoxy)-2,6-dimethyloct-2-ene

InChI

InChI=1S/C14H28O3/c1-12(2)7-6-8-13(3)9-10-17-11-14(15-4)16-5/h7,13-14H,6,8-11H2,1-5H3

InChI Key

NVDQZWFNNNAZNK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOCC(OC)OC

Origin of Product

United States

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